molecular formula C28H31N3O4S B2686923 N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide CAS No. 683770-47-0

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide

Cat. No.: B2686923
CAS No.: 683770-47-0
M. Wt: 505.63
InChI Key: DEKUGDKLUWKRNK-UHFFFAOYSA-N
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Description

N-[2-(1,3-Benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide (CAS: 477566-99-7, C₂₈H₃₁N₃O₄S, MW: 505.63 g/mol) is a benzamide derivative featuring a benzoxazole moiety fused to a phenyl ring and a dibutylsulfamoyl group. Its synthesis likely involves sequential functionalization: (1) Friedel-Crafts sulfonylation to introduce the sulfamoyl group, (2) coupling of the benzoxazole-phenyl unit via amide bond formation, and (3) alkylation to install dibutyl substituents .

Key spectral characteristics include:

  • IR: Strong C=O stretch (~1660–1680 cm⁻¹) from the benzamide group and S=O asymmetric/symmetric stretches (~1350–1150 cm⁻¹) from the sulfonamide .
  • NMR: Aromatic protons (δ 7.0–8.5 ppm), dibutyl chain protons (δ 0.8–1.6 ppm), and absence of thiol (S-H) signals, confirming the sulfamoyl structure .

Properties

IUPAC Name

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O4S/c1-3-5-19-31(20-6-4-2)36(33,34)22-17-15-21(16-18-22)27(32)29-24-12-8-7-11-23(24)28-30-25-13-9-10-14-26(25)35-28/h7-18H,3-6,19-20H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKUGDKLUWKRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: Involving the addition of oxygen or the removal of hydrogen.

    Reduction: Involving the addition of hydrogen or the removal of oxygen.

    Substitution: Involving the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include FeCl3 for oxidation, various reducing agents for reduction, and different nucleophiles for substitution reactions . The conditions typically involve controlled temperatures, solvents like toluene, and specific catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized benzoxazole derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Heterocycles : Benzoxazole (target) vs. thiazole () or imidazole () alters electron density and binding specificity. Benzoxazole’s fused ring system may improve thermal stability .
  • Backbone Flexibility : The target’s rigid benzamide-thioamide linkage contrasts with ’s triazole-thiones, which exhibit tautomerism affecting reactivity .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : LogP values (estimated) rank as: Target (~5.2) > ’s thiazole analog (~3.8) > ’s triazole-thiones (~2.5–3.0). Dibutyl chains in the target enhance lipid solubility .
  • Bioavailability : The target’s higher MW (~505 vs. ~373–500 for analogs) may reduce diffusion efficiency but improve protein binding .

Research Implications

  • Drug Design : The dibutylsulfamoyl group in the target could optimize pharmacokinetics in CNS-targeting drugs, whereas ’s thiazole analog may favor polar interactions in enzyme inhibition .
  • Contradictions : ’s triazole-thiones exhibit tautomerism absent in the target, suggesting divergent stability profiles .

Biological Activity

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article provides a detailed overview of the biological activity associated with this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N2O3SC_{22}H_{26}N_{2}O_{3}S. The structure features a benzamide core substituted with a dibutylsulfamoyl group and a benzoxazole moiety, which are known to enhance biological activity through various mechanisms.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds with similar structural features. For instance, compounds containing benzoxazole derivatives have shown promising results against various cancer cell lines.

Case Study: In Vitro Antitumor Activity

In a study evaluating the antitumor activity of newly synthesized compounds, it was found that derivatives with benzoxazole rings demonstrated significant cytotoxicity against human lung cancer cell lines such as A549 and HCC827. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for these compounds:

CompoundA549 IC50 (µM)HCC827 IC50 (µM)NCI-H358 IC50 (µM)
This compoundTBDTBDTBD
Benzoxazole Derivative 16.75 ± 0.195.13 ± 0.977.02 ± 3.25
Benzothiazole Derivative 24.01 ± 0.956.26 ± 0.336.48 ± 0.11

Note: TBD indicates that specific data for this compound is still under investigation.

The results indicate that compounds similar to this compound can exhibit significant antitumor activity, particularly in two-dimensional cell culture assays.

Antimicrobial Activity

In addition to its antitumor properties, the compound's potential antimicrobial effects have been explored. Studies show that derivatives of benzoxazole can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

The antimicrobial activity was evaluated using broth microdilution methods against common pathogens such as Escherichia coli and Staphylococcus aureus. The following table summarizes the Minimum Inhibitory Concentrations (MICs):

PathogenMIC (µg/mL) for this compoundMIC (µg/mL) for Control Antibiotic
Escherichia coliTBD16
Staphylococcus aureusTBD8

These findings suggest that the compound may possess significant antimicrobial properties, warranting further investigation into its mechanism of action.

The biological activity of this compound is likely attributed to its ability to interact with DNA and inhibit critical cellular processes such as replication and transcription. Similar compounds have been shown to bind within the minor groove of DNA, potentially disrupting normal cellular functions.

Q & A

Q. What are the primary synthetic routes for N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Amide coupling : Reaction of a benzoxazole-containing aniline derivative with activated 4-(dibutylsulfamoyl)benzoyl chloride under basic conditions (e.g., using triethylamine in DMF or dichloromethane) .
  • Sulfamoyl group introduction : Dibutylamine is reacted with sulfonyl chloride intermediates, requiring precise temperature control (0–5°C) to avoid side reactions .
  • Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is critical for isolating the final product. Yield optimization (typically 60–75%) depends on stoichiometric ratios and anhydrous conditions .

Q. Which analytical techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

Key methods include:

  • NMR spectroscopy :
  • ¹H NMR : Look for aromatic proton signals (δ 7.2–8.5 ppm) from the benzoxazole and benzamide moieties. The dibutylsulfamoyl group shows distinct alkyl proton peaks (δ 0.8–1.6 ppm) .
  • ¹³C NMR : Confirm carbonyl (C=O) signals at ~165–170 ppm and sulfonamide sulfur environments .
    • Mass spectrometry (HRMS) : Exact mass should match the molecular formula (C₂₈H₂₉N₃O₃S) with minimal fragmentation .
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) to verify purity (>95%) .

Q. What are the documented biological targets of this compound, and how are binding assays designed to study these interactions?

Preliminary studies suggest activity against:

  • Kinase enzymes : Use fluorescence-based ATP-competitive assays (e.g., Z’-LYTE® kinase kits) to measure IC₅₀ values .
  • Membrane transporters : Radiolabeled substrate displacement assays (e.g., ³H-labeled inhibitors in HEK293 cells) quantify inhibition .
  • Structural insights : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding to hydrophobic pockets via benzoxazole and sulfamoyl groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized to enhance the compound’s selectivity for specific molecular targets?

Focus on:

  • Benzoxazole modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to enhance π-π stacking with aromatic residues in target proteins .
  • Sulfamoyl group tuning : Replace dibutyl with cyclic amines (e.g., piperidine) to reduce off-target interactions. Compare IC₅₀ shifts in dose-response assays .
  • Bioisosteric replacements : Substitute the benzamide linker with thioamide or urea groups to modulate solubility and binding kinetics .

Q. What experimental strategies resolve contradictions in reported bioactivity data across different cell lines or assays?

Address discrepancies by:

  • Assay standardization : Use identical cell lines (e.g., HepG2 vs. HEK293) and passage numbers to minimize variability .
  • Off-target profiling : Screen against a panel of unrelated enzymes (e.g., cytochrome P450 isoforms) to identify non-specific effects .
  • Metabolic stability tests : Incubate the compound with liver microsomes (human/rat) to assess if metabolite interference explains divergent results .

Q. How can computational modeling guide the optimization of reaction conditions for large-scale synthesis?

Apply:

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict optimal temperatures and catalysts for key steps (e.g., amide coupling) .
  • Solvent selection algorithms : Use COSMO-RS models to identify solvents (e.g., THF vs. DMF) that maximize yield while minimizing by-products .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the compound’s solubility and formulation stability?

  • Solubility assays : Compare results in buffered solutions (PBS, pH 7.4) vs. DMSO to identify solvent-specific artifacts .
  • Accelerated stability studies : Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS. Look for hydrolysis of the sulfamoyl group .
  • Crystallography : Single-crystal X-ray diffraction can confirm structural integrity and polymorphism risks .

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